Cas no 91-06-5 (Benzene, 2-bromo-1,3,5-triethyl-)
Benzene, 2-bromo-1,3,5-triethyl- is a brominated aromatic compound featuring three ethyl substituents and a single bromine atom on the benzene ring. Its structure offers selective reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki or Heck couplings. The presence of both bromine and ethyl groups enhances its utility in constructing complex molecules, including pharmaceuticals and agrochemicals. The compound’s stability under standard conditions ensures ease of handling and storage. Its well-defined substitution pattern allows for predictable regioselectivity in further functionalization, supporting precise molecular design in research and industrial applications.

91-06-5 structure
Product name:Benzene, 2-bromo-1,3,5-triethyl-
Benzene, 2-bromo-1,3,5-triethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzene, 2-bromo-1,3,5-triethyl-
- 2-Bromo-1,3,5-triethylbenzene
- 2-bromo-1,3,5-triethyl-benzene
- 1-BROMO-2,4,6-TRIETHYLBENZENE
- 1,3,5-Triaethyl-2-brom-benzol
- 1,3,5-triethyl-2-bromo-benzene
- 1,3,5-triethylbromobenzene
- 2,4,6-Triethylbromobenzene
- Benzene,2-bromo-1,3,5-triethyl
- FT-0631435
- A905077
- 1,3,5-Triethyl-2-bromobenzene
- DTXSID7059018
- AKOS017550628
- 91-06-5
- NS00039386
- SCHEMBL456782
- AI3-07034
- MFCD00045018
- Benzene,2-bromo-1,3,5-triethyl-
- GYPGUOPEQLYKQZ-UHFFFAOYSA-N
- EINECS 202-038-5
- DB-005697
- DTXCID5048710
-
- MDL: MFCD00045018
- Inchi: InChI=1S/C12H17Br/c1-4-9-7-10(5-2)12(13)11(6-3)8-9/h7-8H,4-6H2,1-3H3
- InChI Key: GYPGUOPEQLYKQZ-UHFFFAOYSA-N
- SMILES: CCC1=CC(=C(C(=C1)CC)Br)CC
Computed Properties
- Exact Mass: 240.05100
- Monoisotopic Mass: 240.051
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 5
Experimental Properties
- Density: 1.181±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 276.4±9.0 ºC (760 Torr),
- Flash Point: 117.9±13.1 ºC,
- Refractive Index: 1.5366 (589.3 nm 20 ºC)
- Solubility: Insuluble (5.1E-4 g/L) (25 ºC),
- PSA: 0.00000
- LogP: 4.13630
Benzene, 2-bromo-1,3,5-triethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | K51917-5g |
1-Bromo-2,4,6-triEthylbenzene |
91-06-5 | 95% | 5g |
$725 | 2024-06-09 | |
A2B Chem LLC | AH94934-1g |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 95% | 1g |
$255.00 | 2024-05-20 | |
A2B Chem LLC | AH94934-10g |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 97+% | 10g |
$2383.00 | 2024-04-19 | |
A2B Chem LLC | AH94934-50g |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 97+% | 50g |
$5083.00 | 2024-04-19 | |
A2B Chem LLC | AH94934-100g |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 97+% | 100g |
$6883.00 | 2024-04-19 | |
A2B Chem LLC | AH94934-2g |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 97+% | 2g |
$1258.00 | 2024-04-19 | |
eNovation Chemicals LLC | K51917-25g |
1-Bromo-2,4,6-triEthylbenzene |
91-06-5 | 95% | 25g |
$1350 | 2025-03-03 | |
A2B Chem LLC | AH94934-250mg |
1-BROMO-2,4,6-TRIETHYLBENZENE |
91-06-5 | 95% | 250mg |
$145.00 | 2024-05-20 | |
eNovation Chemicals LLC | K51917-25g |
1-Bromo-2,4,6-triEthylbenzene |
91-06-5 | 95% | 25g |
$1350 | 2025-02-25 | |
eNovation Chemicals LLC | K51917-25g |
1-Bromo-2,4,6-triEthylbenzene |
91-06-5 | 95% | 25g |
$1350 | 2025-03-03 |
Benzene, 2-bromo-1,3,5-triethyl- Related Literature
-
Minhye Jo,Joobeom Seo,Leonard F. Lindoy,Shim Sung Lee Dalton Trans. 2009 6096
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Jamal Lasri,M. Fátima C. Guedes da Silva,Maximilian N. Kopylovich,Suman Mukhopadhyay,M. Adília Januário Charmier,Armando J. L. Pombeiro PdII-promoted [2 + 3] cycloaddition of pyrroline N-oxide to organonitriles. Application of (Δ4-124-oxadiazoline)-PdII complexes in the Suzuki–Miyaura reaction . Jamal Lasri M. Fátima C. Guedes da Silva Maximilian N. Kopylovich Suman Mukhopadhyay M. Adília Januário Charmier Armando J. L. Pombeiro Dalton Trans. 2009 2210
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S. Dharani,G. Kalaiarasi,Vincent M. Lynch,K. Srinivasan,R. Prabhakaran React. Chem. Eng. 2023 8 732
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4. Synthesis and structural characterization of new ruthenium(ii) complexes and investigation of their antiproliferative and metastatic effect against human lung cancer (A549) cellsP. Kalaivani,R. Prabhakaran,P. Poornima,R. Huang,V. Hornebecq,F. Dallemer,V. Vijaya Padma,K. Natarajan RSC Adv. 2013 3 20363
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5. C–H activation and subsequent C–C bond formation in rigid alkenes catalyzed by Ru(iii) metallatesS. Dharani,G. Kalaiarasi,Vincent M. Lynch,K. Srinivasan,R. Prabhakaran React. Chem. Eng. 2023 8 164
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:91-06-5)Benzene, 2-bromo-1,3,5-triethyl-

Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):352.0/689.0/857.0